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An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 5-
Bromo-2-hydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxybenzohydrazide is a halogenated derivative of salicylic acid hydrazide. As
a member of the benzohydrazide class, it possesses a versatile chemical scaffold that is of
significant interest in medicinal chemistry and materials science. Hydrazides and their
derivatives are known to exhibit a wide range of biological activities, including antimicrobial,
anticonvulsant, and anti-inflammatory properties. The presence of a bromine atom and a
phenolic hydroxyl group on the aromatic ring modifies the compound's electronic properties,
lipophilicity, and hydrogen bonding capabilities, making it a valuable building block for the
synthesis of novel therapeutic agents and functional materials. This guide provides a detailed
examination of its molecular structure, molecular weight, and the analytical methodologies
employed for its characterization.

Molecular Structure and Composition

The structural identity of 5-Bromo-2-hydroxybenzohydrazide is defined by a benzene ring co-
substituted with a hydroxyl group, a bromine atom, and a hydrazide moiety.
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Key Structural Features:
e Aromatic Core: A central phenyl ring provides a rigid scaffold.

o Hydroxyl Group (-OH): Located at position 2 (ortho to the hydrazide), this phenolic group is a
hydrogen bond donor and can participate in chelation with metal ions. Its acidity is influenced
by the other ring substituents.

e Bromine Atom (-Br): Positioned at carbon 5, this heavy halogen atom significantly increases
the molecule's mass and alters its electronic distribution and lipophilicity. It serves as a useful
handle for further functionalization in synthetic applications.

o Hydrazide Group (-CONHNH?32): This functional group is the defining feature of the molecule.
It is a powerful hydrogen bonding motif, capable of acting as both a donor and an acceptor,
which is crucial for its interaction with biological targets. It is also a key reactive site for the
synthesis of derivatives like hydrazones.

The systematic IUPAC name for this compound is 5-bromo-2-hydroxybenzohydrazide[1][2].
It is also known by the synonym 5-Bromo-2-hydroxy-benzoic acid hydrazide[3].

Caption: 2D molecular structure of 5-Bromo-2-hydroxybenzohydrazide.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of 5-Bromo-2-
hydroxybenzohydrazide is provided below. These data are essential for experimental design,
safety assessment, and computational modeling.
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Property Value Source(s)
Molecular Formula C7H7BrN20:2 [L1121[31[41[5]
Molecular Weight 231.05 g/mol [1103114]
Exact Mass 229.96909 Da [1]

CAS Number 39635-10-4 [1][3][6]
Melting Point 217-218 °C [6]
Hydrogen Bond Donors 3 [1]
Hydrogen Bond Acceptors 4 [1]
Topological Polar Surface Area  75.4 A2 [1]

XLogP3 (Lipophilicity) 2.2 [1]

Analytical Characterization

The definitive identification and purity assessment of 5-Bromo-2-hydroxybenzohydrazide rely
on a combination of spectroscopic and analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of a
compound. For 5-Bromo-2-hydroxybenzohydrazide, high-resolution mass spectrometry
(HRMS) would show a molecular ion peak corresponding to its exact mass of 229.96909 Da|[1].
A key diagnostic feature in the mass spectrum is the isotopic pattern caused by the presence of
bromine. Natural bromine consists of two stable isotopes, 7°Br (~50.7%) and 8Br (~49.3%), in
nearly equal abundance. This results in two prominent peaks in the mass spectrum for any
bromine-containing fragment: the M+ peak and the M+2 peak, which have almost identical
intensities. This signature pattern provides unambiguous confirmation of the presence of a
single bromine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical
environment of hydrogen (*H NMR) and carbon (*3C NMR) atoms.
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» 'H NMR: The proton spectrum would be expected to show distinct signals for the aromatic
protons, the hydroxyl proton, and the amine protons of the hydrazide group. The aromatic
protons would appear as a set of multiplets or doublets, with their chemical shifts and
coupling constants being characteristic of the 1,2,4-trisubstituted benzene ring pattern. The -
OH and -NH: protons are exchangeable and may appear as broad singlets.

¢ 13C NMR: The carbon spectrum would display seven unique signals corresponding to the
seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide group would
appear significantly downfield (typically >160 ppm). The aromatic carbons would resonate in
the 110-160 ppm range, with the carbon attached to the electronegative oxygen atom
appearing furthest downfield in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies. The IR spectrum of 5-Bromo-2-
hydroxybenzohydrazide would be expected to show:

e O-H stretch: A broad absorption band around 3200-3600 cm~1 for the phenolic hydroxyl
group.

e N-H stretch: One or two sharp peaks in the 3200-3400 cm~1 region corresponding to the
amine group of the hydrazide.

e C=0 stretch: A strong, sharp absorption band around 1640-1680 cm~1 for the carbonyl group
of the hydrazide.

e C=C stretch: Aromatic ring vibrations in the 1450-1600 cm~1 region.

e C-Br stretch: A signal in the fingerprint region, typically below 700 cm~2.

Conceptual Synthesis Workflow

Benzohydrazides are commonly synthesized from their corresponding carboxylic acid esters.
The synthesis of 5-Bromo-2-hydroxybenzohydrazide would typically involve a two-step
process starting from 5-bromosalicylic acid.
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Caption: A typical two-step synthesis pathway for 5-Bromo-2-hydroxybenzohydrazide.

« Esterification: The carboxylic acid group of 5-bromosalicylic acid is first converted into an
ester, commonly a methyl or ethyl ester, through reaction with the corresponding alcohol
under acidic catalysis (e.g., Fischer esterification). This step protects the acidic proton and
activates the carbonyl group for the subsequent reaction.

o Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate. The highly
nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide
product. This reaction is a standard and efficient method for preparing hydrazides[7].

Conclusion

5-Bromo-2-hydroxybenzohydrazide is a well-defined chemical entity with a molecular
formula of C7H7BrN202 and a molecular weight of 231.05 g/mol . Its structure, characterized by
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a brominated phenolic ring and a reactive hydrazide functional group, makes it a compound of
interest for further chemical modification and biological screening. The identity and purity of this
compound can be rigorously confirmed through a combination of standard analytical
techniques, including mass spectrometry, NMR, and IR spectroscopy, each providing
complementary and definitive structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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